

Preclinical Profile of RMC-5552: A Bi-Steric mTORC1-Selective Inhibitor

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Compound of Interest

Compound Name: (32-Carbonyl)-RMC-5552

Cat. No.: B10828586

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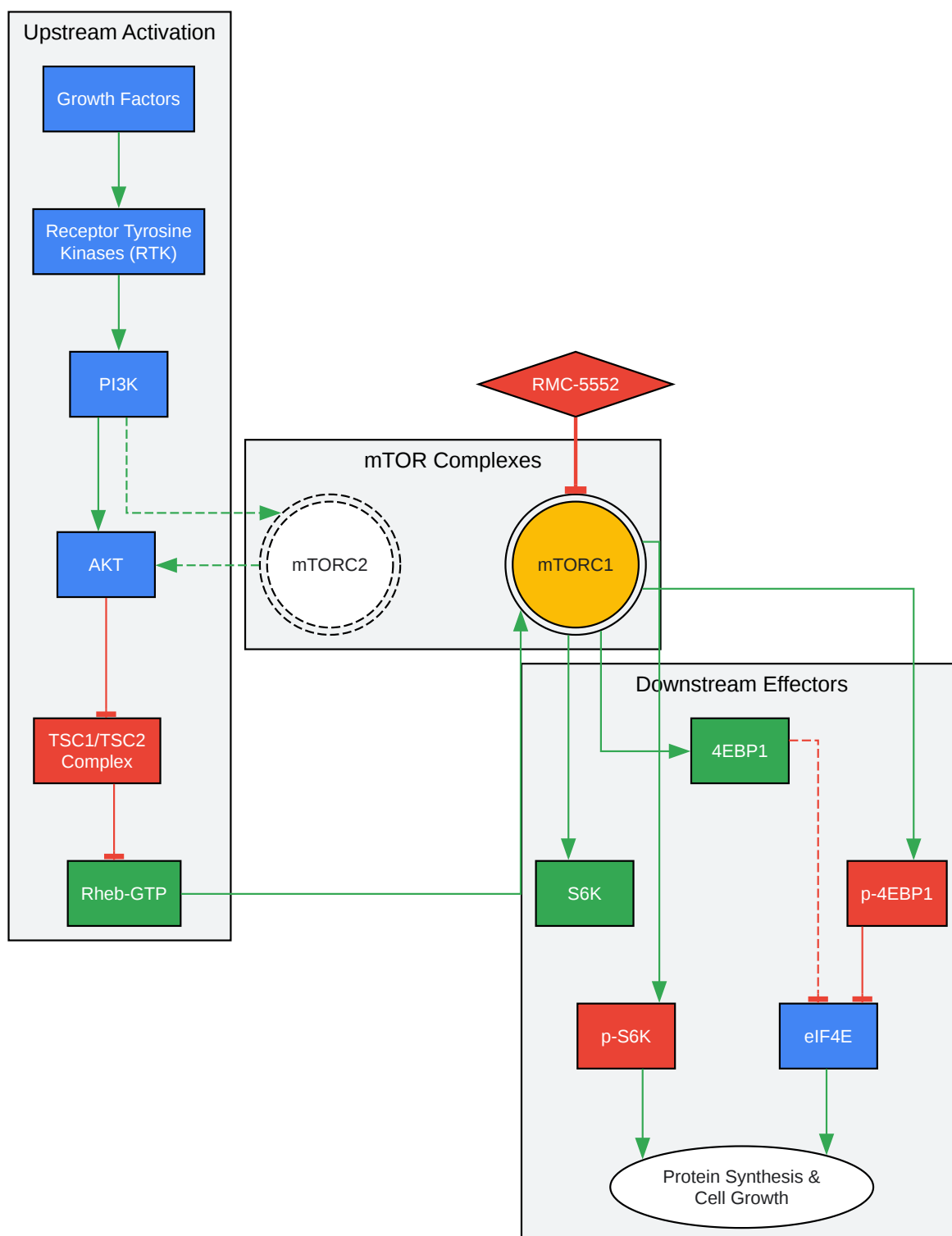
For Researchers, Scientists, and Drug Development Professionals

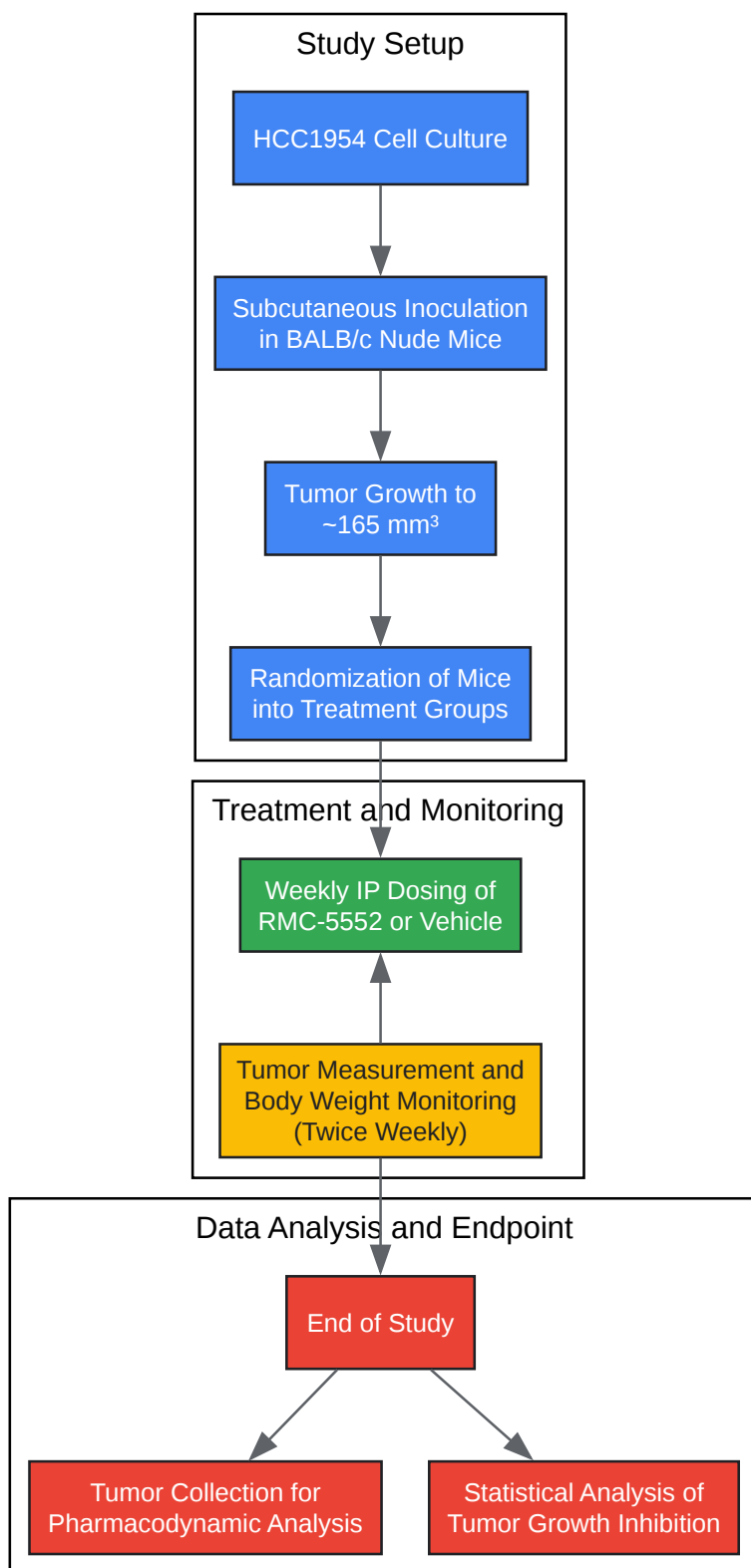
This technical guide provides a comprehensive overview of the preclinical data for RMC-5552, a first-in-class, bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). RMC-5552 represents a third-generation mTOR inhibitor designed to overcome the limitations of previous generations by potently and selectively inhibiting mTORC1, leading to the reactivation of the 4EBP1 tumor suppressor and subsequent inhibition of cap-dependent translation.^{[1][2]} This document details the compound's mechanism of action, preclinical efficacy in various cancer models, and the experimental protocols utilized in its evaluation.

Mechanism of Action

RMC-5552 is a bi-steric inhibitor that simultaneously binds to two distinct sites on mTORC1: the ATP-catalytic site and the FKBP12-rapamycin binding (FRB) allosteric site. This dual-binding mechanism confers high potency and selectivity for mTORC1 over mTORC2.^{[3][4][5]} By selectively inhibiting mTORC1, RMC-5552 potently blocks the phosphorylation of downstream substrates, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).^{[4][5][6]} The inhibition of 4EBP1 phosphorylation is a key differentiator from first-generation mTOR inhibitors (rapalogs) and is critical for its anti-tumor activity.^{[7][8]} This selective action on mTORC1 is designed to avoid the dose-limiting toxicities associated with mTORC2 inhibition, such as hyperglycemia.^{[1][4][9]}

Signaling Pathway





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